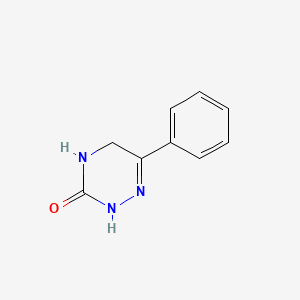

6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-phenyl-4,5-dihydro-2H-1,2,4-triazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-9-10-6-8(11-12-9)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMREWHCHKZSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NNC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354623 | |

| Record name | 1,2,4-Triazin-3(2H)-one, 4,5-dihydro-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78831-00-2 | |

| Record name | 1,2,4-Triazin-3(2H)-one, 4,5-dihydro-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one

This guide provides a comprehensive technical overview of the synthetic pathways leading to 6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one, a heterocyclic scaffold of significant interest to researchers, scientists, and professionals in drug development. The document delves into the core synthetic strategies, mechanistic underpinnings, and practical experimental protocols, ensuring a thorough understanding for its intended scientific audience.

The Strategic Importance of the 1,2,4-Triazine Core in Medicinal Chemistry

The 1,2,4-triazine nucleus is a privileged heterocyclic motif renowned for its broad spectrum of biological activities.[1] Derivatives of this scaffold have demonstrated potent pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. Consequently, the development of efficient and versatile synthetic routes to novel 1,2,4-triazine analogs, such as this compound, is a cornerstone of many medicinal chemistry programs. This particular derivative serves as a crucial intermediate for the elaboration of more complex and potentially therapeutic molecules.

Primary Synthetic Pathway: Cyclocondensation of α-Keto Acids with Aminoguanidine

The most prevalent and reliable method for the synthesis of this compound is the cyclocondensation reaction between an α-keto acid, namely phenylglyoxylic acid, and aminoguanidine.[2] This approach is favored for its straightforward nature and generally good yields.

Mechanistic Insights into the Cyclocondensation Reaction

The reaction proceeds through a well-established mechanism initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine moiety of aminoguanidine on the electrophilic ketone carbonyl of phenylglyoxylic acid. This is followed by the formation of a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of a guanidino nitrogen onto the carboxylic acid carbonyl, leading to a tetrahedral intermediate. Dehydration of this intermediate results in the formation of the stable six-membered dihydrotriazinone ring. The reaction is typically acid-catalyzed to activate the carbonyl groups and facilitate the dehydration steps.

Figure 1. Mechanistic pathway for the synthesis of this compound.

Detailed Experimental Protocol

Reagents and Materials:

-

Phenylglyoxylic acid

-

Aminoguanidine bicarbonate

-

Dilute Hydrochloric Acid

-

Ethanol

-

Water

Procedure:

-

Preparation of Aminoguanidine Hydrochloride: A suspension of aminoguanidine bicarbonate in water is carefully acidified with dilute hydrochloric acid until all the solid dissolves, indicating the formation of the more soluble hydrochloride salt.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylglyoxylic acid in ethanol.

-

Condensation: To the ethanolic solution of phenylglyoxylic acid, add the aqueous solution of aminoguanidine hydrochloride.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to facilitate precipitation.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound as a crystalline solid.

Alternative Synthetic Routes

While the cyclocondensation of α-keto acids with aminoguanidine is the primary method, other synthetic strategies have been developed to access the 4,5-dihydro-1,2,4-triazin-3(2H)-one core.

Synthesis from 1,2-Dicarbonyl Compounds

An alternative approach involves the reaction of 1,2-dicarbonyl compounds, such as benzil (1,2-diphenylethane-1,2-dione), with semicarbazide.[3] This reaction proceeds through the formation of a monosemicarbazone intermediate, which then undergoes cyclization to form the triazinone ring.

Synthesis from Phenacyl Halides

Another route utilizes the reaction of phenacyl halides with thiosemicarbazide. This method typically leads to the formation of a thiazine intermediate which can then be converted to the desired triazinone.[4]

Comparative Analysis of Synthetic Pathways

| Synthetic Pathway | Starting Materials | Key Advantages | Key Disadvantages | Typical Yields |

| Cyclocondensation | Phenylglyoxylic acid, Aminoguanidine | Direct route, readily available starting materials, generally good yields. | May require careful pH control. | 60-80% |

| From 1,2-Dicarbonyls | Benzil, Semicarbazide | Utilizes common laboratory reagents. | May lead to mixtures of isomers if the dicarbonyl is unsymmetrical. | Moderate to Good |

| From Phenacyl Halides | Phenacyl halide, Thiosemicarbazide | Provides access to a variety of substituted analogs. | May involve multiple steps and potentially harsh reagents. | Variable |

Structural Characterization

The unambiguous identification of the synthesized this compound is crucial and is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, typically in the range of δ 7.0-8.0 ppm. The methylene protons (CH₂) of the dihydrotriazine ring would appear as a singlet or a multiplet, and the N-H protons of the ring and any exocyclic amino groups would be observed as broad singlets, the chemical shifts of which can be dependent on the solvent and concentration.[5]

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon (C=O) in the downfield region (around δ 160-170 ppm), the aromatic carbons of the phenyl ring, and the methylene carbon of the dihydrotriazine ring.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands are expected for the N-H stretching vibrations (around 3200-3400 cm⁻¹), C=O stretching of the triazinone ring (around 1650-1700 cm⁻¹), and C=N stretching (around 1600-1650 cm⁻¹), as well as characteristic bands for the aromatic phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of this compound.

Conclusion

The synthesis of this compound is a well-established process, with the cyclocondensation of phenylglyoxylic acid and aminoguanidine being the most efficient and widely used method. The availability of alternative routes provides flexibility for the synthesis of diverse analogs. Thorough characterization using a combination of spectroscopic techniques is essential to confirm the identity and purity of the final product. This foundational knowledge is critical for the advancement of medicinal chemistry research and the development of new therapeutic agents based on the versatile 1,2,4-triazine scaffold.

References

- El-Brollosy, N. R. (2011). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.

- El-Brollosy, N. R., & Al-Omar, M. A. (2006). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.

- Zaki, I., et al. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. European Journal of Medicinal Chemistry, 156, 563-579.

- Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 5(1), 1-10.

- BenchChem. (2025). Theoretical and Computational Insights into 6-Phenyl-1,2,4-triazin-3(2H)-one: A Technical Guide.

- Ube, H., et al. (2012). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 843-847.

- Abdel-Wahab, B. F., et al. (2012). Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents. International Journal of Organic Chemistry, 2(3), 221-228.

- Rykowski, A., et al. (1993). 1H- and 13C-NMR Investigations on s-Adduct Formation of 1,2,4-Triazine 4-Oxides and 3-Chloro-6-phenyl-1,2,4-triazine with Liquid Ammonia and Alkylamines. Journal of Heterocyclic Chemistry, 30(2), 413-418.

- International Journal of Innovative Science and Research Technology. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. Volume 8, Issue 12.

- Asiri, A. M., et al. (2021). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. RSC Advances, 11(52), 32967-32977.

- BenchChem. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

- Lo, T. W., et al. (1994). The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins. Biochemical pharmacology, 48(10), 1865-1870.

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. Georg Thieme Verlag.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media.

- Kurzer, F. (1963). Syntheses of Heterocyclic Compounds from Aminoguanidine. Angewandte Chemie International Edition in English, 2(8), 475-485.

-

Badea, V., et al. (2021). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][4]triazoles. Molecules, 26(8), 2275.

Sources

- 1. ijpsr.info [ijpsr.info]

- 2. The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Mechanism of action of 6-phenyl-1,2,4-triazin-3(2H)-one derivatives

The 6-phenyl-1,2,4-triazin-3(2H)-one scaffold is a highly promising platform for the development of novel therapeutics. [1][5]While much of the mechanistic data is derived from its analogues, the evidence strongly suggests that its primary mode of action is through the inhibition of key enzymes in cell signaling pathways, particularly protein kinases. [3]The integrated workflow of computational analysis, biochemical assays, and cell-based validation provides a robust and reliable pathway to precisely define the mechanism of action, validate targets, and guide the rational design of next-generation inhibitors with enhanced potency and selectivity. Future work should focus on generating specific inhibitory data for the parent compound and exploring its selectivity profile across a broad panel of kinases and other enzymes to fully realize its therapeutic potential. [2]

References

- BenchChem. (2025). Application Notes and Protocols: 6-Phenyl-1,2,4-triazin-3(2H)-one in Anticancer Drug Discovery.

- BenchChem. (2025). Theoretical and Computational Insights into 6-Phenyl-1,2,4-triazin-3(2H)-one: A Technical Guide.

- BenchChem. (2025). Assessing the Selectivity of 6-Phenyl-1,2,4-triazin-3(2H)

- BenchChem. (2025). Enhancing the Biological Activity of 6-Phenyl-1,2,4-triazin-3(2H)

- BenchChem. (2025). A comparative analysis of different synthetic routes to 6-Phenyl-1,2,4-triazin-3(2H).

- BenchChem. (2025). Validating the Binding Mode of 6-Phenyl-1,2,4-triazin-3(2H)

- Khan, A. A., et al. (2016). Design, Synthesis, and Biological Evaluation of 6-(2-Amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Anticonvulsant Agents.

- Khan, A. A., et al. (2016). Design, Synthesis, and Biological Evaluation of 6-(2-Amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5(2H,4H)

- Anonymous. (n.d.). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives.

- Anonymous. (n.d.). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PubMed Central.

- Anonymous. (n.d.). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC - NIH.

- Anonymous. (n.d.). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors.

- Anonymous. (n.d.). Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents.

- Anonymous. (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold.

-

Anonymous. (n.d.). The activity of pyrazolo[4,3-e]t[1][3][5]riazine and pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][3][5]riazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. PMC - NIH.

The Ascendant Therapeutic Potential of 6-Phenyl-1,2,4-triazin-3(2H)-one Analogs: A Technical Guide for Drug Discovery

The 1,2,4-triazine scaffold represents a privileged heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities. Among these, the 6-phenyl-1,2,4-triazin-3(2H)-one core has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of novel 6-phenyl-1,2,4-triazin-3(2H)-one analogs, offering a synthesis of current research for scientists and professionals engaged in drug discovery and development. We will delve into the synthetic strategies, diverse biological activities—including anticonvulsant, anticancer, and antimicrobial properties—and the critical structure-activity relationships that govern their therapeutic potential.

The Architectural Blueprint: Synthesis of the 6-Phenyl-1,2,4-triazin-3(2H)-one Scaffold

The foundation of exploring the biological landscape of these analogs lies in their efficient and versatile synthesis. A primary and well-established route involves the cyclocondensation of phenylglyoxal with semicarbazide. This reaction proceeds through the formation of a semicarbazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the 1,2,4-triazin-3(2H)-one ring system.

A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for the 6-phenyl-1,2,4-triazin-3(2H)-one core.

This foundational structure is then amenable to a variety of chemical modifications, allowing for the introduction of diverse substituents on the phenyl ring and at other positions of the triazine core, thereby generating a library of analogs for biological screening.

Taming the Storm: Anticonvulsant Activity

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide, and the search for novel, more effective, and safer anticonvulsant drugs is a continuous endeavor. Derivatives of the 1,2,4-triazine nucleus have shown significant promise in this area.[1][2] Specifically, analogs of 6-phenyl-1,2,4-triazine-3,5(2H,4H)-dione have been designed and synthesized, demonstrating potent anticonvulsant properties.[3][4]

Mechanism of Action: A Focus on GABAergic Modulation

The anticonvulsant activity of many 1,2,4-triazine derivatives is believed to be mediated through the enhancement of GABAergic neurotransmission. Molecular docking studies have suggested that these compounds can interact with the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[3][4] By binding to the GABA-A receptor, these analogs can potentiate the inhibitory effects of GABA, leading to a reduction in neuronal excitability and the suppression of seizure activity.

The proposed interaction is illustrated in the following diagram:

Caption: Proposed mechanism of anticonvulsant action via GABA-A receptor modulation.

Experimental Evaluation of Anticonvulsant Activity

The preclinical evaluation of novel anticonvulsant agents typically involves a battery of standardized animal seizure models. The two most widely used are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.

Maximal Electroshock (MES) Test Protocol:

-

Animal Model: Adult male Swiss mice (20-25 g) are used.

-

Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent alone.

-

Induction of Seizures: After a predetermined time (e.g., 30 or 60 minutes), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Endpoint: Protection is defined as the absence of the tonic hind limb extension. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol:

-

Animal Model: Adult male Swiss mice (20-25 g) are used.

-

Compound Administration: The test compounds are administered as in the MES test.

-

Induction of Seizures: After the appropriate absorption time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously.

-

Observation: The animals are observed for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

-

Endpoint: Protection is defined as the absence of clonic seizures. The ED₅₀ is determined.

Structure-Activity Relationship (SAR) Insights

SAR studies on 6-(2-amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5(2H,4H)-dione derivatives have revealed key structural features that influence anticonvulsant activity.[3][4] For instance, the nature and position of substituents on both the 6-phenyl and 4-phenyl rings play a crucial role in modulating the potency and neurotoxicity of the compounds. These studies provide a rational basis for the design of more potent and safer anticonvulsant agents.

The War on Cancer: Anticancer Potential

The 1,2,4-triazine scaffold is also a prominent feature in the design of novel anticancer agents.[5][6] Analogs of 6-phenyl-1,2,4-triazin-3(2H)-one have been investigated for their cytotoxic effects against various cancer cell lines.[7]

Proposed Mechanisms of Anticancer Action

The anticancer activity of 1,2,4-triazine derivatives is often multifactorial, involving the induction of apoptosis and the inhibition of key signaling pathways that are dysregulated in cancer cells.[7] These pathways can include those involved in cell proliferation, survival, and angiogenesis.

A simplified representation of potential anticancer mechanisms is shown below:

Caption: Potential mechanisms of anticancer activity of 6-phenyl-1,2,4-triazin-3(2H)-one analogs.

In Vitro Evaluation of Anticancer Activity: The MTT Assay

A cornerstone for assessing the cytotoxic potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 6-phenyl-1,2,4-triazin-3(2H)-one analogs for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.

-

MTT Addition: After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Table 1: Representative Anticancer Activity Data of 1,2,4-Triazine Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 13a | Various | Active at 10⁻⁵ M | [5] |

| 4a | Various | Growth Inhibition | [6][8] |

| 4b | Various | Growth Inhibition | [6][8] |

Note: The data presented is for related 1,2,4-triazine derivatives and serves as an example of the type of data generated.

Combating Microbial Threats: Antimicrobial Activity

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. The 1,2,4-triazine scaffold has also been explored for its potential to combat bacterial and fungal infections.[9][10][11][12][13]

Evaluation of Antibacterial and Antifungal Activity

The initial screening of novel compounds for antimicrobial activity typically involves determining their Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

-

Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 2: Representative Antimicrobial Activity of 1,2,4-Triazine Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5c | M. gypseum | Active | [9] |

| 5d | S. aureus | Active | [9] |

| 3g | S. aureus, E. coli | Excellent Activity | [10] |

| 4g | S. aureus, E. coli | Excellent Activity | [10] |

| 3b | E. coli, S. aureus | Active | [13] |

| 3f | E. coli, S. aureus | Active | [13] |

Note: The data presented is for related 1,2,4-triazine derivatives and serves as an example of the type of data generated.

The Path Forward: Future Directions and Conclusion

The 6-phenyl-1,2,4-triazin-3(2H)-one scaffold has proven to be a versatile and promising platform for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its analogs, spanning anticonvulsant, anticancer, and antimicrobial effects, underscore its significance in medicinal chemistry.

Future research in this area should focus on:

-

Lead Optimization: Leveraging the established SAR to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Employing a combination of in vitro and in silico techniques, such as molecular docking and target-based assays, to elucidate the precise molecular targets and mechanisms of action.[14]

-

In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds into preclinical in vivo models to evaluate their efficacy and safety profiles.

References

-

Sanoev, Z. I., et al. "Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals." Biomedical and Pharmacology Journal, vol. 16, no. 4, 2023, pp. 2225-2232. [Link]

-

Kumar, A., et al. "Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents." ResearchGate, 2019. [Link]

-

Singh, P., et al. "Design, Synthesis, and Biological Evaluation of 6-(2-Amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Anticonvulsant Agents." ResearchGate, 2016. [Link]

-

Singh, P., et al. "Design, Synthesis, and Biological Evaluation of 6-(2-Amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Anticonvulsant Agents." PubMed, 2016. [Link]

-

Gupta, D., & Jain, D. K. "Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives." Journal of Advanced Pharmaceutical Technology & Research, vol. 6, no. 3, 2015, pp. 141-6. [Link]

-

Blair, E. A., et al. "Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][5][14]triazin-7-ones and Stable Free Radical Precursors." Molecules, vol. 23, no. 3, 2018, p. 574. [Link]

-

Li, J., et al. "Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives." Bioorganic & Medicinal Chemistry, vol. 101, 2024, p. 117621. [Link]

-

Arshad, M., et al. "Synthesis, characterization and antibacterial screening of some novel 1,2,4-triazine derivatives." Chinese Chemical Letters, vol. 28, no. 7, 2017, pp. 1559-1565. [Link]

-

Al-Ostath, A. I., et al. "Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives." ChemistrySelect, vol. 6, no. 29, 2021, pp. 7480-7485. [Link]

-

Ali, M. R., et al. "Synthesis and Anticonvulsant Evaluation of some New 6-(Substituted-phenyl)thiazolo[3,2-b][1][5][14]triazole Derivatives in Mice." Iranian Journal of Pharmaceutical Research, vol. 12, no. 2, 2013, pp. 435-43. [Link]

-

Blair, E. A., et al. "Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][5][14]triazin-7-ones and Stable Free Radical Precursors." ResearchGate, 2018. [Link]

-

Singh, P., et al. "SYNTHESIS AND IN-VITRO ANTIFUNGAL ACTIVITY OF 6-SUBSTITUTED-PHENYL-2-{[(4í-SUBSTITUTED PHENYL-5í-THIOXO)- 1,2,4-TRIAZOL-3-YL]- METHYL}-2,3,4,5-TETRAHYDROPYRIDAZIN- 3-ONE DERIVATIVES." Acta Poloniae Pharmaceutica - Drug Research, vol. 68, no. 5, 2011, pp. 695-703. [Link]

-

Foroumadi, A., et al. "Anticonvulsant activity of 1,2,4-triazine derivatives with pyridyl side chain: Synthesis, biological, and computational study." ResearchGate, 2014. [Link]

-

Sanoev, Z. I., et al. "(6-phenyl-7h -[1][5][14] triazolo [3,4-b][1][3][14] thiadiazine-3- yl) -aniline compound and the effects." Science and Education, vol. 4, no. 3, 2023, pp. 1-10. [Link]

-

Dawane, B. S., et al. "An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity." Scholars Research Library, 2010. [Link]

-

Al-Masoudi, N. A., et al. "Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives." Biointerface Research in Applied Chemistry, vol. 12, no. 6, 2022, pp. 7633-7645. [Link]

-

Hreczycho, G., et al. "Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][5][14]triazin-7(6H)-ones and Derivatives." Molecules, vol. 27, no. 23, 2022, p. 8366. [Link]

Sources

- 1. theusajournals.com [theusajournals.com]

- 2. Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Biological Evaluation of 6-(2-Amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the In Silico Modeling of 6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potential as anticancer agents and enzyme inhibitors.[1][2][3] This guide presents a comprehensive, in silico modeling framework for a representative member of this class, 6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one. We move beyond a simple recitation of methods to provide a strategic, field-proven workflow that mirrors a modern drug discovery pipeline. This document serves as a technical blueprint for researchers, scientists, and drug development professionals, detailing the rationale and execution of computational techniques from initial viability assessment to advanced dynamic simulation. Our approach is grounded in the "fail early, fail cheap" paradigm, leveraging predictive modeling to de-risk and accelerate the progression of promising compounds.[4][5] We will detail protocols for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, structure- and ligand-based drug design, molecular dynamics, and Quantitative Structure-Activity Relationship (QSAR) modeling, providing a holistic computational strategy for elucidating the therapeutic potential of this important chemical series.

Foundational Analysis: Characterizing the Core Scaffold

The 1,2,4-Triazinone Scaffold: A Privileged Structure

Nitrogen-containing heterocycles are a cornerstone of modern drug discovery, and the 1,2,4-triazine moiety is of particular interest due to its structural versatility and broad therapeutic promise.[2] Derivatives have been investigated for antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2] The specific biological target and resulting application are critically dependent on the substituents around the triazine core, making a systematic investigation essential for rational drug design.[6]

Structural and Electronic Profile of the Lead Molecule

Before investigating biological interactions, we must first understand the intrinsic properties of our lead compound, this compound. Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the molecule's three-dimensional geometry, stability, and electronic characteristics.[1]

DFT calculations can determine the most stable conformation, revealing key bond lengths and angles.[7] Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) map helps identify regions of electrophilic and nucleophilic character, which are crucial for predicting molecular interactions and reactivity.[7][8] This foundational knowledge is paramount for parameterizing the molecule for subsequent, more complex simulations like molecular docking and dynamics.

The Imperative for In Silico Assessment in Drug Discovery

The journey from a hit compound to a marketed drug is long, costly, and fraught with failure.[9] A significant percentage of candidates fail in clinical trials due to poor pharmacokinetics or unforeseen toxicity.[4] Computer-Aided Drug Design (CADD), or in silico modeling, has become an indispensable part of the discovery pipeline, offering the ability to predict a compound's properties and behavior before committing resources to synthesis and wet-lab testing.[9][10] This predictive power allows for the rapid screening of vast chemical libraries, prioritization of the most promising candidates, and optimization of lead compounds, ultimately reducing the time and cost of drug development.[4][11]

Early-Stage Viability Assessment: ADMET & Druglikeness

Rationale: The "Fail Early, Fail Cheap" Paradigm

A potent molecule is therapeutically useless if it cannot reach its target in the body at a safe and effective concentration. Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is therefore a critical first screen.[12][13] By identifying compounds with likely liabilities—such as poor absorption, rapid metabolism, or potential toxicity—we can deprioritize them early, focusing resources on candidates with a higher probability of success.[14]

Protocol: High-Throughput In Silico ADMET Prediction

This protocol outlines the use of freely available web servers and computational tools to generate a comprehensive ADMET profile.

-

Input Preparation: Obtain the 2D structure of this compound and convert it to a SMILES (Simplified Molecular Input Line Entry System) string.

-

Tool Selection: Utilize a validated, comprehensive ADMET prediction platform. Several free web-based tools are available, such as ADMET-AI, pkCSM, and SwissADME, which use machine learning models trained on large datasets.[12][14][15]

-

Property Prediction: Submit the SMILES string to the selected platform(s).[15] The goal is to compute a wide range of properties, including but not limited to:

-

Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Topological Polar Surface Area (TPSA), H-bond donors/acceptors.

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability, Blood-Brain Barrier (BBB) penetration.

-

Distribution: Volume of distribution (VDss), Plasma Protein Binding.

-

Metabolism: Cytochrome P450 (CYP) substrate/inhibitor predictions (e.g., CYP2D6, CYP3A4).

-

Excretion: Total Clearance.

-

Toxicity: hERG inhibition, Ames mutagenicity, Hepatotoxicity.

-

-

Data Aggregation: Consolidate the predicted values from the tool(s) into a single, structured table for analysis.

Data Interpretation: Building a Developability Profile

The raw output must be interpreted within the context of established "druglikeness" criteria, such as Lipinski's Rule of Five. The goal is to build a holistic view of the molecule's potential.

| Property Category | Parameter | Predicted Value | Acceptable Range/Outcome |

| Physicochemical | Molecular Weight | 189.21 g/mol | < 500 |

| LogP | 1.25 | < 5 | |

| H-Bond Donors | 2 | < 5 | |

| H-Bond Acceptors | 3 | < 10 | |

| TPSA | 55.1 Ų | < 140 Ų | |

| Absorption | HIA | High | High |

| BBB Permeant | No | Target Dependent | |

| Metabolism | CYP2D6 Inhibitor | No | No |

| CYP3A4 Inhibitor | No | No | |

| Toxicity | hERG I Inhibitor | No | No |

| Ames Toxicity | No | No | |

| Note: Values are representative examples for illustrative purposes. |

Workflow: ADMET Screening

Caption: A streamlined workflow for in silico ADMET and druglikeness prediction.

Target-Centric Investigation: Structure-Based Approaches

Hypothesis: Identifying Potential Biological Targets

Given that 1,2,4-triazinone derivatives have shown activity against cancer cell lines, potential targets include enzymes critical to cell proliferation and survival, such as kinases, topoisomerases, or D-amino acid oxidase (DAAO).[3][16][17] For this guide, we will hypothesize a kinase as a potential target, as kinases are a well-studied class of drug targets with numerous publicly available crystal structures.

Protocol: Molecular Docking Simulation

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[18][19] It is a cornerstone of structure-based drug design.[9]

-

Ligand Preparation:

-

Generate the 3D coordinates of this compound using a molecular builder (e.g., Avogadro, ChemDraw).

-

Perform an initial energy minimization using a suitable force field (e.g., MMFF94).

-

Assign partial charges (e.g., Gasteiger charges).

-

Save the structure in a docking-compatible format (e.g., PDBQT for AutoDock Vina).[20]

-

-

Receptor Preparation:

-

Download the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).[21]

-

Remove non-essential components such as water molecules, co-solvents, and any co-crystallized ligands.[19]

-

Add polar hydrogens and assign partial charges to the protein atoms.

-

Save the prepared receptor in PDBQT format.

-

-

Grid Box Definition:

-

Identify the ATP-binding site of the kinase, which is the target for our inhibitor. If a co-crystallized ligand was present, its location is the ideal center for the search space.

-

Define a 3D grid box that encompasses this entire binding pocket, providing enough room for the ligand to rotate and translate freely.[19]

-

-

Docking Execution:

-

Configure the docking parameters, specifying the prepared ligand, receptor, and grid box coordinates.

-

Execute the docking run. The algorithm will sample numerous possible binding poses and rank them using a scoring function, which estimates the binding affinity (typically in kcal/mol).[20]

-

Results Analysis:

-

Examine the top-ranked poses. The most favorable poses will have the lowest binding energy scores.[19]

-

Visualize the protein-ligand complex in a molecular viewer (e.g., PyMOL, UCSF Chimera).

-

Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the active site residues.

-

Workflow: Molecular Docking

Caption: The workflow for a typical structure-based molecular docking experiment.

Analysis of Binding Modes

The output of a docking simulation provides both quantitative and qualitative data. The binding affinity scores allow for a rank-ordering of different compounds or poses, while visual inspection reveals the specific interactions that stabilize the complex.

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -8.5 | GLU-91, LEU-144 | Hydrogen Bond, Hydrophobic |

| 2 | -8.2 | VAL-23, ALA-40 | Hydrophobic |

| 3 | -7.9 | LYS-42, LEU-144 | Hydrogen Bond, Hydrophobic |

| Note: Data is hypothetical and for illustrative purposes. |

Elucidating Dynamic Behavior: Molecular Dynamics Simulation

Rationale: Beyond the Static Docking Pose

Molecular docking provides a valuable but static snapshot of the binding event.[22] In reality, proteins are dynamic entities that fluctuate in solution. Molecular Dynamics (MD) simulations model the atomistic movements of the protein-ligand complex over time, providing critical insights into the stability of the binding pose and the persistence of key interactions.[23]

Protocol: MD Simulation of the Protein-Ligand Complex

This protocol outlines a standard workflow using the GROMACS simulation package.[24]

-

System Setup:

-

Start with the best-ranked docked pose from the previous step.

-

Generate a topology file for the ligand using a server like CGenFF or PRODRG.[24][25]

-

Select an appropriate protein force field (e.g., CHARMM36m, AMBER).

-

Place the complex in a periodic simulation box of a defined shape (e.g., cubic).

-

Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

-

-

Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes introduced during setup.[23]

-

Equilibration (NVT & NPT):

-

NVT Ensemble (Constant Volume): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[24]

-

NPT Ensemble (Constant Pressure): Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This allows the system density to relax to the correct value. The position restraints are gradually released.

-

-

Production MD Run:

-

Once the system is well-equilibrated (indicated by stable temperature, pressure, and density), run the production simulation for a desired length of time (e.g., 100 nanoseconds).[22]

-

Save the coordinates (trajectory) of all atoms at regular intervals (e.g., every 10 picoseconds).

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand heavy atoms over time to assess the overall stability of the complex. A stable, converging RMSD indicates a stable system.[22]

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein.

-

Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified in docking to see if they persist throughout the simulation.

-

Workflow: Molecular Dynamics Simulation

Caption: A standard workflow for setting up and running an MD simulation.

Guiding Lead Optimization: QSAR Modeling

Rationale: Establishing a Structure-Activity Relationship

Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based approach that aims to find a mathematical correlation between the chemical features of a set of molecules and their biological activity.[26][27] A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.[11][28]

Protocol: Developing a Predictive QSAR Model

This protocol assumes a dataset of 1,2,4-triazinone analogues with measured biological activity (e.g., IC50 values) is available.

-

Data Curation:

-

Gather a dataset of structurally related 1,2,4-triazinone compounds with corresponding biological activity data.

-

Convert IC50 values to a logarithmic scale (pIC50 = -log(IC50)) to linearize the activity range.[16]

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a wide range of numerical descriptors that encode its structural, physicochemical, and electronic properties.[28] These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

-

-

Dataset Splitting:

-

Divide the dataset into a training set (typically ~80%) and a test set (~20%). The training set is used to build the model, while the test set is kept aside for external validation.[26]

-

-

Model Building and Feature Selection:

-

Using the training set, apply a statistical method to build a regression model that links the descriptors (independent variables) to the biological activity (dependent variable).

-

Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Support Vector Machines (SVM) or Random Forest.[26]

-

Often, a feature selection algorithm is used to identify the most relevant descriptors and avoid overfitting.

-

-

Model Validation:

-

Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness. Key metrics include q².

-

External Validation: Use the model to predict the activity of the compounds in the independent test set. The predictive power is assessed by the R² value between predicted and actual activities.[26]

-

-

Interpretation: Analyze the final QSAR equation to understand which molecular descriptors have the most significant positive or negative impact on activity. This provides direct, actionable insights for designing new molecules.

Workflow: QSAR Model Development

Caption: The systematic workflow for generating and validating a QSAR model.

Integrated Strategy and Conclusion

This guide has outlined a multi-faceted in silico strategy for the comprehensive evaluation of this compound. By integrating predictive ADMET profiling, structure-based docking, dynamic MD simulations, and ligand-based QSAR modeling, researchers can build a deep, data-driven understanding of a compound's therapeutic potential. This computational framework enables the rational prioritization of candidates, guides synthetic chemistry efforts toward more potent and developable molecules, and ultimately accelerates the journey from a promising scaffold to a potential clinical candidate. The validation of any computational prediction through experimental testing remains the gold standard, but the strategic application of these in silico methods provides an invaluable roadmap, significantly increasing the efficiency and success rate of modern drug discovery programs.[14][29]

References

-

A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity. Retrieved January 22, 2026, from [Link]

-

A Guide to In Silico Drug Design. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

-

Drug Discovery Tools and In Silico Techniques: A Review. (2024, July 15). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 22, 2026, from [Link]

-

What is the significance of QSAR in drug design?. (2025, May 21). Patsnap Synapse. Retrieved January 22, 2026, from [Link]

-

QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. (n.d.). RJ Wave. Retrieved January 22, 2026, from [Link]

-

Insilico Methods in Drug Discovery - A Review. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

-

Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. (n.d.). JOCPR. Retrieved January 22, 2026, from [Link]

-

A REVIEW ON INSILICO APPROACHES IN NEW DRUG DEVELOPMENT. (2017, June). iJournals Academic Publications. Retrieved January 22, 2026, from [Link]

-

Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023, October 10). Journal of Medicinal Chemistry - ACS Publications. Retrieved January 22, 2026, from [Link]

-

ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin. Retrieved January 22, 2026, from [Link]

-

Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. (2023, June 24). YouTube. Retrieved January 22, 2026, from [Link]

-

In silico clinical trials in drug development: a systematic review. (2025, March 11). arXiv. Retrieved January 22, 2026, from [Link]

-

MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex. (n.d.). PubMed Central - NIH. Retrieved January 22, 2026, from [Link]

-

GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. Retrieved January 22, 2026, from [Link]

-

Computing the Dissociation Constant from Molecular Dynamics Simulations with Corrections for the Large Pressure Fluctuations—Aquaglyceroporins Have High Affinity for Their Substrate Glycerol. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Small Molecule Docking. (n.d.). KBbox: Methods. Retrieved January 22, 2026, from [Link]

-

Molecular Dynamics Simulation Analysis of Protein-Ligand Complex... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

ADMET-AI. (n.d.). ADMET-AI. Retrieved January 22, 2026, from [Link]

-

Small molecule docking. (n.d.). Bonvin Lab. Retrieved January 22, 2026, from [Link]

-

How do you predict ADMET properties of drug candidates?. (2025, September 27). Aurlide. Retrieved January 22, 2026, from [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved January 22, 2026, from [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved January 22, 2026, from [Link]

-

13.2: How to Dock Your Own Drug. (2020, August 11). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023, January 12). MDPI. Retrieved January 22, 2026, from [Link]

-

Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. (2019, March 7). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

-

Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. (2018, August 5). PubMed. Retrieved January 22, 2026, from [Link]

-

Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. (2025, August 9). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

In silico studies of 6-phenyl-3-(pyridin-2-yl)-1,2,4-triazine as a corrosion inhibitor for some important metals used in implant. (n.d.). Indian Academy of Sciences. Retrieved January 22, 2026, from [Link]

-

In silico studies of 6-phenyl-3-(pyridin-2-yl)-1,2,4-triazine as a corrosion inhibitor for some important metals used in implants. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. (n.d.). PubMed Central - NIH. Retrieved January 22, 2026, from [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

-

Computational Drug Designing of Anticancer Drugs. (2018, May 8). IJPRS. Retrieved January 22, 2026, from [Link]

-

The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation. (2025, October 23). PubMed Central. Retrieved January 22, 2026, from [Link]

-

Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. (n.d.). ElectronicsAndBooks. Retrieved January 22, 2026, from [Link]

-

6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. ijournals.in [ijournals.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. What is the significance of QSAR in drug design? [synapse.patsnap.com]

- 12. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 13. aurlide.fi [aurlide.fi]

- 14. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments [mdpi.com]

- 15. ADMET-AI [admet.ai.greenstonebio.com]

- 16. Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. KBbox: Methods [kbbox.h-its.org]

- 19. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 20. m.youtube.com [m.youtube.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 24. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 25. Small molecule docking – Bonvin Lab [bonvinlab.org]

- 26. neovarsity.org [neovarsity.org]

- 27. rjwave.org [rjwave.org]

- 28. mdpi.com [mdpi.com]

- 29. [2503.08746] In silico clinical trials in drug development: a systematic review [arxiv.org]

The 6-Phenyl-1,2,4-triazin-3(2H)-one Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships for Drug Discovery

Abstract

The 1,2,4-triazine ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of a key derivative, 6-phenyl-1,2,4-triazin-3(2H)-one. We will dissect the intricate connections between structural modifications of this core and its resulting anticancer, anticonvulsant, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical methodologies to guide the rational design of novel therapeutics based on this versatile scaffold.

Introduction: The Privileged 1,2,4-Triazine Core

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the 1,2,4-triazine moiety has emerged as a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets with high affinity.[1] The 6-phenyl-1,2,4-triazin-3(2H)-one core, characterized by a phenyl group at the 6-position of the triazinone ring, offers a unique combination of structural rigidity and synthetic accessibility, making it an attractive starting point for the development of novel drug candidates. The arrangement of nitrogen atoms in the 1,2,4-triazine ring results in a distinct electronic distribution and a higher dipole moment compared to its symmetrical 1,3,5-triazine counterpart, influencing its physicochemical and pharmacokinetic properties.[1]

Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] This guide will systematically explore the SAR of this core, focusing on how substitutions on both the triazine and phenyl rings modulate its interaction with key biological targets.

The Core Scaffold and Avenues for Modification

The fundamental structure of 6-phenyl-1,2,4-triazin-3(2H)-one provides several key positions for chemical modification to explore the SAR and optimize for desired biological activities. Understanding the impact of substitutions at these positions is crucial for rational drug design.

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one core structure represents a privileged scaffold in medicinal chemistry. While direct therapeutic applications of this specific molecule are still under investigation, its derivatives have demonstrated a remarkable breadth of biological activities. This guide synthesizes the current understanding of the broader 1,2,4-triazine class to extrapolate and propose the most promising therapeutic targets for this compound. We will delve into the mechanistic basis for these potential applications, provide detailed experimental protocols for target validation, and present a framework for future research and development. The primary focus will be on its potential in oncology, neurodegenerative diseases, and inflammatory conditions, where derivatives have shown significant promise.

Introduction: The Therapeutic Potential of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine ring system is a key pharmacophore found in numerous biologically active compounds.[1] Its derivatives have been explored for a wide array of therapeutic applications, including anticancer, anticonvulsant, anti-inflammatory, analgesic, and antimicrobial activities.[2] The versatility of the triazine core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile to achieve desired potency and selectivity against specific biological targets. The subject of this guide, this compound, serves as a foundational structure within this class, and understanding its potential interactions with key biological molecules is a critical step in the development of novel therapeutics.

Potential Therapeutic Targets in Oncology

Derivatives of the 1,2,4-triazine scaffold have shown significant promise as anticancer agents, acting through various mechanisms, including the induction of apoptosis and interference with key cell signaling pathways.[3]

Kinase Inhibition: Targeting Aberrant Cell Signaling

Many cancers are driven by the dysregulation of protein kinases, making them prime targets for therapeutic intervention. The 1,2,4-triazine scaffold has been identified as a promising backbone for the development of kinase inhibitors.

2.1.1. PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers. Evidence suggests that 1,2,4-triazine derivatives can modulate this pathway, making it a key area of investigation for this compound.[3]

Figure 1: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway.

2.1.2. Receptor Tyrosine Kinases (RTKs)

RTKs, such as the Epidermal Growth Factor Receptor (EGFR), are cell surface receptors that play a critical role in cell proliferation and survival. Overexpression or mutation of EGFR is common in various cancers. A 1,3,5-triazine derivative has demonstrated potent inhibitory activity against EGFR with an IC50 value of 61 nM.[3] This suggests that the broader triazine class, including our core compound, may have the potential to target RTKs.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a key enzyme in the synthesis of purines and pyrimidines, essential for DNA replication. Inhibition of DHFR has been a successful strategy in cancer chemotherapy. Novel dihydro-1,3,5-triazine derivatives have been designed and synthesized as human DHFR inhibitors, with some compounds showing potent inhibitory activity with IC50 values in the nanomolar range.[4]

Potential Therapeutic Targets in Neurodegenerative and Neurological Disorders

The neuroprotective potential of 1,2,4-triazine derivatives is an emerging area of research. These compounds may offer therapeutic benefits in conditions characterized by oxidative stress and neuronal damage.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK signaling pathways (including JNK, ERK, and p38 MAPK) are involved in cellular responses to a variety of stimuli, including oxidative stress. Dysregulation of these pathways is implicated in neurodegenerative diseases. One study found that a 1,2,4-triazine derivative could inhibit the oxidative stress-induced phosphorylation of MAPKs, suggesting a neuroprotective mechanism.[5]

Figure 2: Potential modulation of the MAPK signaling pathway.

D-Amino Acid Oxidase (DAAO) Inhibition

D-amino acid oxidase is an enzyme that degrades D-serine, a co-agonist of the NMDA receptor. Inhibition of DAAO can increase D-serine levels, which may have therapeutic benefits in neurological and psychiatric disorders. A series of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been identified as potent DAAO inhibitors, with some exhibiting IC50 values in the nanomolar range.[6][7]

Adenosine A2A Receptor Antagonism

The adenosine A2A receptor is a G-protein coupled receptor that is implicated in various neurological disorders, including Parkinson's disease. Antagonism of this receptor is a validated therapeutic strategy. The 1,2,4-triazine scaffold has been successfully utilized to develop potent and selective adenosine A2A receptor antagonists.[8]

Potential Therapeutic Targets in Inflammatory Diseases

Chronic inflammation is a hallmark of numerous diseases. The anti-inflammatory properties of 1,2,4-triazine derivatives suggest their potential in treating these conditions.

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting COX enzymes. A series of 5,6-diaryl-1,2,4-triazin-3(2H)-one derivatives have been evaluated as potential anti-inflammatory and analgesic agents, with some compounds showing significant COX-2 inhibitory activity.[9]

Experimental Protocols for Target Validation

To investigate the therapeutic potential of this compound, a systematic approach to target validation is essential. The following are detailed protocols for assessing its activity against the proposed targets.

General Workflow for Target-Based Screening

Figure 3: A generalized workflow for target validation.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase substrate and ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Luminescence-based ATP detection reagent

-

White, opaque 96-well or 384-well plates

-

Microplate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in kinase buffer.

-

Assay Setup: In a 96-well plate, add the kinase, substrate, and serially diluted compound or DMSO (vehicle control). Include wells with no enzyme as a background control.

-

Reaction Initiation: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.[10]

Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This assay measures the peroxidase component of COX enzymes.

Materials:

-

Ovine COX-1 or human recombinant COX-2

-

Assay Buffer (0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic Acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

96-well plate

-

Plate reader capable of measuring absorbance at 590-611 nm

Procedure:

-

Reagent Preparation: Prepare working solutions of COX enzyme, Heme, and the test compound in the assay buffer.

-

Assay Setup: To the wells of a 96-well plate, add the assay buffer, Heme, and the COX enzyme. Add the test compound or vehicle control.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Measurement: Immediately add the colorimetric substrate and monitor the change in absorbance over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of COX inhibition for each compound concentration and calculate the IC50 value.[11][12]

Adenosine A2A Receptor Binding Assay (Radioligand-Based)

This protocol determines the ability of the compound to displace a radiolabeled ligand from the adenosine A2A receptor.

Materials:

-

Membrane preparations from cells expressing the human adenosine A2A receptor.

-

Radioligand (e.g., [³H]CGS 21680)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2)

-

Non-specific binding control (e.g., NECA)

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Assay Setup: In test tubes, combine the membrane preparation, radioligand, and varying concentrations of the test compound or vehicle control. Include tubes with an excess of a non-labeled ligand to determine non-specific binding.

-

Incubation: Incubate the tubes at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding for each compound concentration. Plot the percentage of specific binding against the log of the compound concentration to determine the IC50 or Ki value.[1][13]

Quantitative Data on 1,2,4-Triazine Derivatives

| Derivative Class | Target | Activity (IC50/Ki) | Reference |

| Dihydro-1,3,5-triazines | Human DHFR | 3.72 nM - 7.46 nM | [4] |

| 6-hydroxy-1,2,4-triazine-diones | D-Amino Acid Oxidase | 50 nM - 2.8 µM | [6][7] |

| 5,6-diaryl-1,2,4-triazin-3(2H)-ones | COX-2 | Varies | [9] |

| 1,3,5-triazine derivative | EGFR | 61 nM | [3] |

| 1,2,4-triazine derivatives | Adenosine A2A Receptor | Varies | [8] |

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a starting point for the development of novel therapeutics. Based on the extensive research on its derivatives, the most promising therapeutic targets for this core molecule lie within the realms of oncology, neurodegenerative diseases, and inflammatory conditions. Specifically, kinases within the PI3K/AKT/mTOR pathway, cyclooxygenase enzymes, and the adenosine A2A receptor represent high-priority targets for investigation.

The experimental protocols detailed in this guide provide a clear and actionable framework for researchers to initiate the biological characterization of this compound. A systematic screening against these proposed targets, followed by biophysical characterization of any confirmed interactions, will be crucial in elucidating its mechanism of action and paving the way for future structure-activity relationship (SAR) studies and lead optimization. The synthesis of a focused library of analogs based on this core structure will be instrumental in developing potent and selective modulators of these key biological targets.

References

- Benchchem. (2025). Validating the Binding Mode of 6-Phenyl-1,2,4-triazin-3(2H)

- Benchchem. (2025). Application Notes and Protocols: 6-Phenyl-1,2,4-triazin-3(2H)-one in Anticancer Drug Discovery.

- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.

- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.

- Hao, H., et al. (2015). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.

- Reaction Biology. (n.d.). A2A Biochemical Binding Assay Service.

- Zhou, W., et al. (2017). Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors. PubMed.

- Katritzky, A. R., et al. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands.

- Benchchem. (2025). Application Notes and Protocols: Development of 5-Phenyl-1,2,4-triazine-Based Kinase Inhibitors.

- Mojzych, M., et al. (2012). 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. PubMed.

- Hiu, T. H., et al. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. NIH.

- Hiu, T. H., et al. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors.

- Benchchem. (2025). Enhancing the Biological Activity of 6-Phenyl-1,2,4-triazin-3(2H)

- Benchchem. (2025). Theoretical and Computational Insights into 6-Phenyl-1,2,4-triazin-3(2H)-one: A Technical Guide.

- Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research.

- Abdel-Wahab, B. F., et al. (2012).

- Hassan, A. S., et al. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. PubMed.

- Ghandi, M., et al. (2012). 3-Thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine improves neurite outgrowth and modulates MAPK phosphorylation and HSPs expression in H2O2-exposed PC12 cells. PubMed.

- Banerjee, A. G., et al. (2015). Synthesis, characterization, evaluation and molecular dynamics studies of 5, 6-diphenyl-1,2,4-triazin-3(2H)

- PubChem. (n.d.). 5,6-diphenyl-1,2,4-triazin-3(2H)-one.

- Khodagholi, F., et al. (2012). 3-Thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine improves neurite outgrowth and modulates MAPK phosphorylation and HSPs expression in H2O2-exposed PC12 cells. PubMed.

- Prathip, B., et al. (2023). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC - NIH.

- De Simone, A., et al. (2015). 3,4-Dihydro-1,3,5-triazin-2(1H)-ones as the First Dual BACE-1/GSK-3β Fragment Hits against Alzheimer's Disease. PubMed.

- ResearchGate. (2025).

- ResearchGate. (2025).

- PubChemLite. (n.d.). 6-phenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one.

- PubChem. (n.d.). 4,5-Dihydro-6-methyl-4-((3-pyridinylmethylene)amino)-1,2,4-triazin-3(2H)-one.

- Islam, M. T., et al. (2022). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51)

-

Sztanke, K., et al. (2019). The activity of pyrazolo[4,3-e][3][8]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][3][8]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. PMC - NIH.

Sources

- 1. Synthesis and biological activity of 1,2,4-triazinotriazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsr.info [ijpsr.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Two regioisomers of condensed thioheterocyclic triazine synthesized from 6-phenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5,6-diphenyl-1,2,4-triazin-3(2H)-one | C15H11N3O | CID 20601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one derivatives for cancer research.

An In-Depth Technical Guide to 6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one Derivatives in Cancer Research

Introduction: The Rise of the 1,2,4-Triazine Scaffold in Modern Oncology

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These "privileged scaffolds" offer a unique combination of synthetic accessibility, metabolic stability, and the ability to interact with a wide array of biological targets. The 1,2,4-triazine core is a prominent member of this class, demonstrating remarkable versatility in the development of novel anticancer drugs.[1][2] Its significance is underscored by the market approval of several triazine-containing drugs, such as Gedatolisib for metastatic breast cancer and Enasidenib for leukemia, validating the therapeutic potential of this heterocyclic system.[1][3]

This guide focuses specifically on the this compound moiety, a subclass of 1,2,4-triazines that has garnered significant attention for its promising anticancer properties.[2][4] These derivatives serve as a versatile platform for structural modification, enabling the fine-tuning of their pharmacological profiles. We will explore their synthesis, delve into their mechanisms of action, provide validated experimental protocols for their evaluation, and discuss the critical structure-activity relationships that guide the rational design of next-generation cancer therapeutics.

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound derivatives is typically achieved through multi-step reactions that offer flexibility for diversification. A common and effective approach involves the condensation of a substituted benzoyl glycine with thiosemicarbazide, followed by cyclization and subsequent modifications.[5][6] This method allows for the introduction of various substituents on the phenyl ring and the triazine core, which is crucial for optimizing biological activity.

General Synthetic Workflow